2,2,2-Trifluoroethyl triethylammonium triflate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

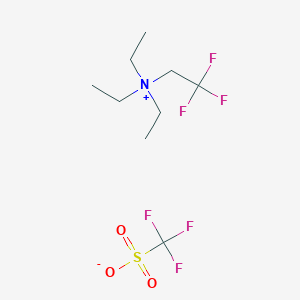

2,2,2-Trifluoroethyl triethylammonium triflate (TTEAT) is a chemical compound that belongs to the class of ionic liquids . It is a powerful trifluoroethylating agent which is useful for the synthesis of fluorinated amino acids .

Synthesis Analysis

TTEAT can be synthesized from triphenylphosphane and 2,2,2-trifluoroethyl triflate . It is also used as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides .Molecular Structure Analysis

The molecular formula of TTEAT is C9H17F6NO3S . Its molecular weight is 333.29 g/mol . The IUPAC name is triethyl (2,2,2-trifluoroethyl)azanium;trifluoromethanesulfonate .Chemical Reactions Analysis

TTEAT is used in the trifluoroethylation of indoles via C–H functionalization . This methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance .Physical And Chemical Properties Analysis

TTEAT has a molecular weight of 333.29 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 4 . The exact mass is 333.08333355 g/mol . The topological polar surface area is 65.6 Ų . It has a heavy atom count of 20 .Applications De Recherche Scientifique

Synthesis of Fluorinated Amino Acids

2,2,2-Trifluoroethyl triethylammonium triflate: is a potent trifluoroethylating agent used in the synthesis of fluorinated amino acids . These amino acids are significant because the introduction of fluorine can greatly alter the biological activity and metabolic stability of pharmaceuticals.

Phase-Transfer Catalyzed Alkylation

This compound serves as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids. It’s utilized in phase-transfer catalyzed alkylation of nitrobenzyl bromides to yield nitrophenylalanines, which are valuable in medicinal chemistry .

Proteomics Research

In proteomics, 2,2,2-Trifluoroethyl triethylammonium triflate is used as a biochemical reagent. Its role in the study of proteins, particularly in the context of their structures and functions, is crucial for understanding biological processes at a molecular level .

Material Science Applications

The compound’s role in material science is not directly specified, but its use as a trifluoroethylating agent suggests potential in developing materials with modified surface properties or in the synthesis of polymers with fluorinated side chains .

Analytical Chemistry

In analytical chemistry, 2,2,2-Trifluoroethyl triethylammonium triflate may be used in the development of new analytical methods that require the derivatization of compounds to enhance their detection and quantification, particularly in mass spectrometry .

Environmental Science

While specific applications in environmental science are not detailed, the compound’s use in synthesizing fluorinated molecules could be relevant in the study of environmental pollutants and their breakdown products .

Biochemistry

In biochemistry, this compound is likely involved in the synthesis of biomolecules or as a reagent in biochemical reactions that require the introduction of a trifluoroethyl group, which can be important for studying enzyme-substrate interactions and metabolic pathways .

Pharmaceutical Applications

The trifluoroethyl group is often introduced into pharmaceutical molecules to improve their pharmacokinetic properties2,2,2-Trifluoroethyl triethylammonium triflate could be used in the synthesis of such compounds, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles .

Mécanisme D'action

Safety and Hazards

TTEAT is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Orientations Futures

Propriétés

IUPAC Name |

triethyl(2,2,2-trifluoroethyl)azanium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17F3N.CHF3O3S/c1-4-12(5-2,6-3)7-8(9,10)11;2-1(3,4)8(5,6)7/h4-7H2,1-3H3;(H,5,6,7)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBVQAPVHZQGQS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F6NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380392 |

Source

|

| Record name | N,N,N-Triethyl-2,2,2-trifluoroethan-1-aminium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroethyl triethylammonium triflate | |

CAS RN |

380230-73-9 |

Source

|

| Record name | N,N,N-Triethyl-2,2,2-trifluoroethan-1-aminium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)